(1,3-Dimethoxy-2-nitropropyl)benzene
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Overview
Description
(1,3-Dimethoxy-2-nitropropyl)benzene is an organic compound that features a benzene ring substituted with two methoxy groups and a nitropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethoxy-2-nitropropyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethoxy-2-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1,3-Dimethoxy-2-nitropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-Dimethoxy-2-nitropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can affect the compound’s interactions with enzymes and other biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the nitropropyl group, making it less reactive in certain chemical reactions.
1,3-Dimethoxy-4-nitrobenzene: Has a nitro group in a different position, leading to different reactivity and properties.
1,3,5-Trimethoxybenzene: Contains an additional methoxy group, altering its chemical behavior.
Uniqueness
(1,3-Dimethoxy-2-nitropropyl)benzene is unique due to the presence of both methoxy and nitropropyl groups, which confer distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
85757-62-6 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(1,3-dimethoxy-2-nitropropyl)benzene |
InChI |
InChI=1S/C11H15NO4/c1-15-8-10(12(13)14)11(16-2)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI Key |
CFUMMQFSUBNULB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(C1=CC=CC=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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